molecular formula C21H16ClN5O3 B2838309 N-(4-acetylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852441-13-5

N-(4-acetylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2838309
CAS RN: 852441-13-5
M. Wt: 421.84
InChI Key: JBZBICWCGFSSFW-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities . The compound has several functional groups including an acetyl group, a chlorophenyl group, and a pyrazolopyrimidine core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolopyrimidine core, with the acetylphenyl and chlorophenyl groups attached at specific positions . The exact structure would depend on the positions of these attachments.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The acetyl group could potentially undergo reactions such as hydrolysis or reduction . The chlorophenyl group might undergo reactions such as nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Antitumor Activity The compound N-(4-acetylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is part of a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized for antitumor evaluation. Studies revealed that among these derivatives, compounds showed mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7, with one derivative identified as the most active, indicating potential applications in cancer therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).

Neuroinflammatory Marker Binding Further research into related pyrazolo[1,5-a]pyrimidines, closely related to the compound , showed their potential in binding to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. These derivatives have been synthesized and evaluated for their affinity towards TSPO, demonstrating subnanomolar affinity and potential as in vivo PET radiotracers for neuroinflammation, suggesting applications in neurological disease research and diagnostics (Damont et al., 2015).

Antimicrobial Activity Research on heterocycles incorporating the antipyrine moiety, similar to the compound of interest, has shown that newly synthesized compounds exhibit antimicrobial properties. These studies involve synthesizing and evaluating various derivatives for their effectiveness against microbial agents, highlighting their potential use in developing new antimicrobial drugs (Bondock, Rabie, Etman, & Fadda, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, the mechanism of action would depend on the biological target of the compound .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

Future research on this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3/c1-13(28)14-2-6-16(7-3-14)25-19(29)11-26-12-23-20-18(21(26)30)10-24-27(20)17-8-4-15(22)5-9-17/h2-10,12H,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZBICWCGFSSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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